REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N:11]1[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1.C1COCC1>[Pd].CO>[O:15]1[C:14]2([CH2:19][CH2:20][N:11]([C:3]3[CH:4]=[C:5]([NH2:8])[CH:6]=[CH:7][C:2]=3[CH3:1])[CH2:12][CH2:13]2)[O:18][CH2:17][CH2:16]1
|
Name
|
8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])N1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 12 hours at room temperature under a hydrogen balloon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCN(CC2)C=2C=C(C=CC2C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.9 mg | |
YIELD: PERCENTYIELD | 95.2% | |
YIELD: CALCULATEDPERCENTYIELD | 123% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |